Cas no 2169882-92-0 (1-Propene-1-sulfonyl fluoride)

1-Propene-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 1-Propene-1-sulfonyl fluoride
- prop-1-ene-1-sulfonyl fluoride
- 2169882-92-0
- EN300-6485975
- (1E)-prop-1-ene-1-sulfonyl fluoride
- EN300-727427
-
- インチ: 1S/C3H5FO2S/c1-2-3-7(4,5)6/h2-3H,1H3
- InChIKey: MVDCJNQUGZIGOR-UHFFFAOYSA-N
- ほほえんだ: C(S(F)(=O)=O)=CC
計算された属性
- せいみつぶんしりょう: 123.99942873g/mol
- どういたいしつりょう: 123.99942873g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- 密度みつど: 1.264±0.06 g/cm3(Predicted)
- ふってん: 143.5±13.0 °C(Predicted)
1-Propene-1-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-727427-10.0g |
prop-1-ene-1-sulfonyl fluoride |
2169882-92-0 | 10g |
$3992.0 | 2023-05-24 | ||
Enamine | EN300-727427-0.25g |
prop-1-ene-1-sulfonyl fluoride |
2169882-92-0 | 0.25g |
$855.0 | 2023-05-24 | ||
Enamine | EN300-727427-0.05g |
prop-1-ene-1-sulfonyl fluoride |
2169882-92-0 | 0.05g |
$780.0 | 2023-05-24 | ||
Enamine | EN300-727427-0.5g |
prop-1-ene-1-sulfonyl fluoride |
2169882-92-0 | 0.5g |
$891.0 | 2023-05-24 | ||
Enamine | EN300-727427-0.1g |
prop-1-ene-1-sulfonyl fluoride |
2169882-92-0 | 0.1g |
$817.0 | 2023-05-24 | ||
Enamine | EN300-727427-2.5g |
prop-1-ene-1-sulfonyl fluoride |
2169882-92-0 | 2.5g |
$1819.0 | 2023-05-24 | ||
Enamine | EN300-727427-1.0g |
prop-1-ene-1-sulfonyl fluoride |
2169882-92-0 | 1g |
$928.0 | 2023-05-24 | ||
Enamine | EN300-727427-5.0g |
prop-1-ene-1-sulfonyl fluoride |
2169882-92-0 | 5g |
$2692.0 | 2023-05-24 |
1-Propene-1-sulfonyl fluoride 関連文献
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
1-Propene-1-sulfonyl fluorideに関する追加情報
1-Propene-1-sulfonyl fluoride: A Comprehensive Overview
1-Propene-1-sulfonyl fluoride, also known by its CAS number 2169882-92-0, is a versatile and intriguing compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, characterized by its sulfonyl fluoride functional group, has demonstrated potential applications in various industries, including pharmaceuticals, agrochemicals, and advanced materials. Recent studies have shed light on its unique properties and mechanisms, making it a subject of interest for researchers and industry professionals alike.
The structure of 1-propene-1-sulfonyl fluoride consists of a sulfonyl group (SO₂) attached to a propene moiety, with a fluoride ion as the leaving group. This configuration imparts the compound with reactivity that is highly desirable in synthetic chemistry. The sulfonyl fluoride group is known for its ability to act as an electrophilic center, facilitating nucleophilic substitutions and other transformations. Recent research has explored the use of this compound as an intermediate in the synthesis of biologically active molecules, where its reactivity plays a pivotal role in constructing complex structures.
In terms of physical properties, 1-propene-1-sulfonyl fluoride is typically found in the solid state under standard conditions. Its melting point and boiling point are critical parameters that influence its handling and storage. Studies have shown that the compound exhibits thermal stability up to certain temperatures, making it suitable for processes that require controlled heating. Additionally, its solubility in common organic solvents has been investigated, with findings indicating moderate solubility in polar aprotic solvents, which is advantageous for solution-based reactions.
The synthesis of 1-propene-1-sulfonyl fluoride involves a multi-step process that typically begins with the oxidation of an appropriate sulfide precursor. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For instance, the use of transition metal catalysts has been reported to enhance reaction yields while reducing energy consumption. These developments underscore the importance of continuous innovation in synthetic chemistry to meet the demands of sustainable production practices.
The applications of 1-propene-1-sulfonyl fluoride are diverse and expanding with ongoing research. In the pharmaceutical industry, it has been employed as an intermediate in the synthesis of sulfonylated drugs, which often exhibit favorable pharmacokinetic profiles. For example, recent studies have highlighted its role in the development of kinase inhibitors, a class of drugs that target specific enzymes involved in disease pathways. Its ability to undergo various transformations makes it a valuable building block in drug discovery programs.
In addition to pharmaceutical applications, 1-propene-1-sulfonyl fluoride has found utility in agrochemicals, where it serves as an intermediate in the synthesis of herbicides and insecticides. The sulfonyl group contributes to the bioactivity of these compounds by enhancing their stability and uptake by target organisms. Recent research has focused on optimizing the synthesis pathways to improve the environmental profile of these agrochemicals, aligning with global efforts toward sustainable agriculture.
The electronic properties of 1-propene-1-sulfonyl fluoride have also been studied using computational methods. These studies reveal that the sulfonyl group introduces significant electron-withdrawing effects, which influence the reactivity and stability of the molecule. Such insights are valuable for predicting how this compound will behave in different chemical environments and for designing new reactions involving similar structures.
In conclusion, 1-propene-1-sulfonyl fluoride, with its CAS number 2169882-92-0, stands as a testament to the creativity and ingenuity within modern chemistry. Its unique properties and versatile applications continue to drive research across multiple disciplines. As new findings emerge from ongoing studies, this compound is poised to play an even greater role in shaping future advancements in science and technology.
2169882-92-0 (1-Propene-1-sulfonyl fluoride) 関連製品
- 2137767-52-1(4-Piperidinamine, N-butyl-N-ethyl-3,5-dimethyl-)
- 2138361-43-8((2-{(2,2-dimethyl-1,3-dioxolan-4-yl)methylsulfanyl}ethyl)trimethylsilane)
- 2172043-59-1(2-({2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)pentanoic acid)
- 2228486-28-8(3-(2,5-dichlorophenyl)-4,4-difluorobutanoic acid)
- 1526232-51-8(4-(4-Fluoro-phenyl)-5-piperidin-3-yl-2,4-dihydro-[1,2,4]triazol-3-one)
- 2141677-56-5((4-aminobut-2-yn-1-yl)(methyl)(pent-4-en-1-yl)amine)
- 68978-32-5(4-ethoxy-2-methylbenzene-1-sulfonamide)
- 1807939-87-2((2r,3s)-3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol)
- 886499-40-7(2-Chloro-6-fluoro-3-methoxybenzoic acid)
- 2628351-54-0(1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine)




